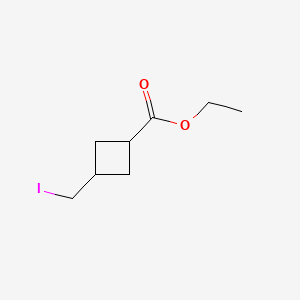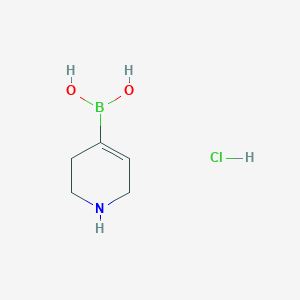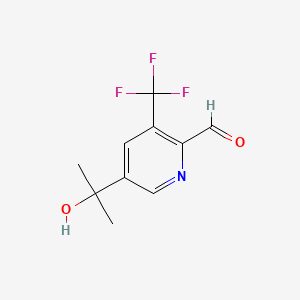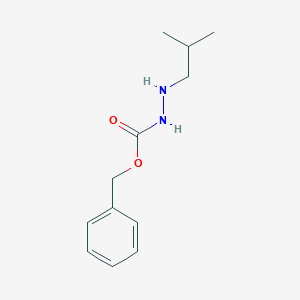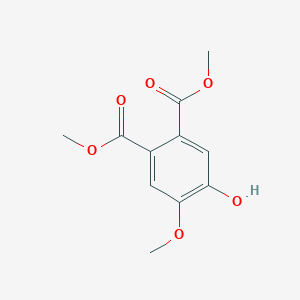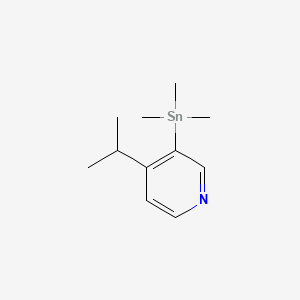
4-Isopropyl-3-(trimethylstannyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Isopropyl-3-(trimethylstannyl)pyridine is a chemical compound with the molecular formula C11H19NSn. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of the trimethylstannyl group makes it a valuable intermediate in organic synthesis, particularly in the field of organometallic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropyl-3-(trimethylstannyl)pyridine typically involves the stannylation of 4-isopropylpyridine. One common method is the reaction of 4-isopropylpyridine with trimethyltin chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods: This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropyl-3-(trimethylstannyl)pyridine undergoes various types of chemical reactions, including:
Substitution Reactions: The trimethylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding pyridine oxides.
Reduction Reactions: Reduction of the pyridine ring can lead to the formation of piperidine derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halogens and organolithium compounds.
Oxidation Reactions: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Major Products Formed:
Substitution Reactions: Various substituted pyridines.
Oxidation Reactions: Pyridine N-oxides.
Reduction Reactions: Piperidine derivatives.
Scientific Research Applications
4-Isopropyl-3-(trimethylstannyl)pyridine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and organometallic compounds.
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: It serves as a precursor in the synthesis of potential therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Isopropyl-3-(trimethylstannyl)pyridine involves its ability to participate in various chemical reactions due to the presence of the trimethylstannyl group. This group can act as a leaving group in substitution reactions, facilitating the formation of new bonds. The compound’s reactivity is influenced by the electronic properties of the pyridine ring and the steric effects of the isopropyl group .
Comparison with Similar Compounds
4-(Trimethylstannyl)pyridine: Similar in structure but lacks the isopropyl group.
2-(Trimethylstannyl)pyridine: The stannyl group is positioned differently on the pyridine ring.
4-Isopropylpyridine: Lacks the trimethylstannyl group.
Uniqueness: 4-Isopropyl-3-(trimethylstannyl)pyridine is unique due to the combination of the isopropyl and trimethylstannyl groups, which confer distinct reactivity and steric properties. This makes it a versatile intermediate in organic synthesis, particularly in the formation of complex organometallic compounds .
Properties
Molecular Formula |
C11H19NSn |
|---|---|
Molecular Weight |
283.98 g/mol |
IUPAC Name |
trimethyl-(4-propan-2-ylpyridin-3-yl)stannane |
InChI |
InChI=1S/C8H10N.3CH3.Sn/c1-7(2)8-3-5-9-6-4-8;;;;/h3,5-7H,1-2H3;3*1H3; |
InChI Key |
UMTCDSPDPJHIPB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C=NC=C1)[Sn](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


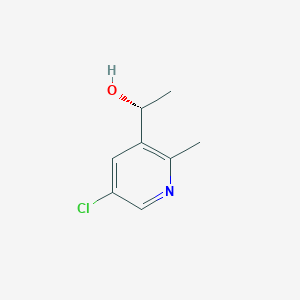
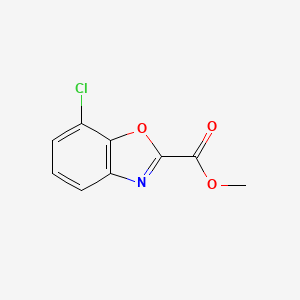
![4-[(Benzyloxy)methyl]piperidine-4-carbonitrile](/img/structure/B13919635.png)

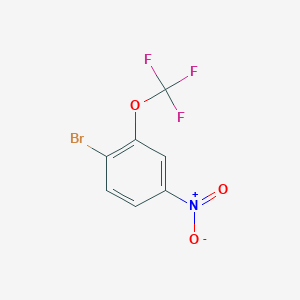
![Ethyl 3-oxo-2-oxa-4-azabicyclo[3.2.1]octane-5-carboxylate](/img/structure/B13919647.png)
